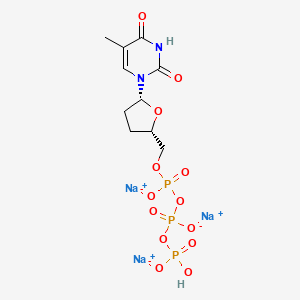

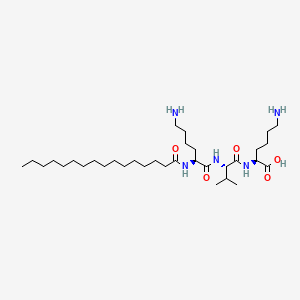

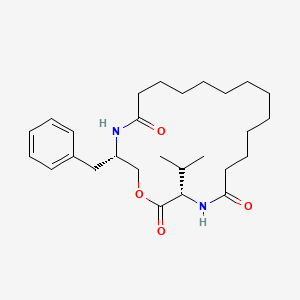

Palmitoyl-lysyl-valyl-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palmitoyl Tripeptide-5 is a synthetic peptide composed of three amino acids linked to a palmitic acid molecule. It is known for its ability to penetrate the epidermis and stimulate collagen production in the dermis, making it a popular ingredient in anti-aging skincare products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Palmitoyl Tripeptide-5 typically involves liquid-phase peptide synthesis. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by Pal-Lys (Boc)-OSu, Val-NCA, and H-Val-Lys (Boc)-OH. These intermediates are then combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is further processed to yield Palmitoyl Tripeptide-5 .

Industrial Production Methods: In industrial settings, the synthesis of Palmitoyl Tripeptide-5 is optimized for large-scale production. The final product is purified through crystallization, avoiding the need for liquid-phase purification, which reduces production costs and increases batch production capacity .

Analyse Des Réactions Chimiques

Types of Reactions: Palmitoyl Tripeptide-5 primarily undergoes peptide bond formation during its synthesis. It can also participate in reactions involving its functional groups, such as oxidation and reduction.

Common Reagents and Conditions: Common reagents used in the synthesis of Palmitoyl Tripeptide-5 include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled pH conditions and at room temperature .

Major Products Formed: The major product formed from the synthesis of Palmitoyl Tripeptide-5 is a white solid peptide, which is then used in various cosmetic formulations .

Applications De Recherche Scientifique

Palmitoyl Tripeptide-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in anti-aging skincare products due to its ability to stimulate collagen production and improve skin elasticity . Additionally, it has been studied for its potential to enhance wound healing and reduce skin inflammation .

Mécanisme D'action

Palmitoyl Tripeptide-5 mimics the body’s natural mechanisms by activating transforming growth factor-beta (TGF-β), which plays a crucial role in collagen synthesis. It also inhibits matrix metalloproteinases (MMPs), enzymes that degrade collagen, thereby protecting the skin’s structural integrity .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Palmitoyl Pentapeptide-4

- Palmitoyl Tetrapeptide-7

- Copper Tripeptide

Uniqueness: Compared to other similar compounds, Palmitoyl Tripeptide-5 is unique in its ability to penetrate deep into the dermis and directly stimulate collagen production. Its dual action of promoting collagen synthesis and inhibiting collagen degradation sets it apart from other peptides used in skincare .

Propriétés

Numéro CAS |

623172-55-4 |

|---|---|

Formule moléculaire |

C33H65N5O5 |

Poids moléculaire |

611.9 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H65N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43)/t27-,28-,30-/m0/s1 |

Clé InChI |

LODWEXDBRZBADB-XEVVZDEMSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)